2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is a complex organic compound that features a combination of phenoxy, oxazolo, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolo[5,4-b]pyridine core, which can be synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole and azlactones under solvent-free conditions with heating . This intermediate is then reacted with 3-methylphenol to introduce the phenoxy group, followed by acylation with acetic anhydride to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as an anti-cancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The oxazolo[5,4-b]pyridine core is known to interact with various biological targets, potentially disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-oxazolo[4,5-d]pyrimidine: Similar structure but different biological activity.
Pyrazolo[3,4-b]pyridine: Shares the pyridine core but differs in the attached functional groups.
Uniqueness
2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide is unique due to its combination of phenoxy, oxazolo, and pyridinyl groups, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-4-2-5-11(8-10)20-9-13(19)17-14-12-6-3-7-16-15(12)21-18-14/h2-8H,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICVXUIFOFQZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NOC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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